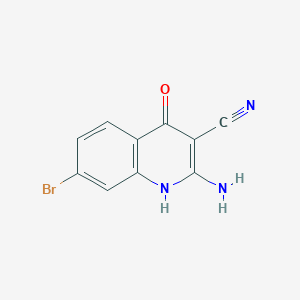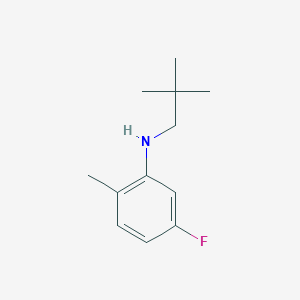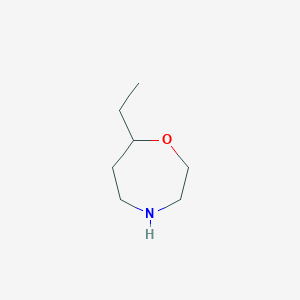
(Piperidin-4-yl)phosphonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Piperidin-4-yl)phosphonic acid is a compound that features a piperidine ring bonded to a phosphonic acid group Piperidine is a six-membered heterocycle containing one nitrogen atom, and phosphonic acid is characterized by a phosphorus atom bonded to three oxygen atoms and one hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Piperidin-4-yl)phosphonic acid typically involves the reaction of piperidine derivatives with phosphonic acid or its derivatives. One common method is the reaction of piperidine with phosphorus trichloride (PCl3) followed by hydrolysis to yield the phosphonic acid derivative. The reaction conditions often require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as in laboratory settings but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.
Análisis De Reacciones Químicas
Types of Reactions
(Piperidin-4-yl)phosphonic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives with different oxidation states.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine derivatives.
Substitution: The piperidine ring can undergo substitution reactions, where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid esters, while reduction can produce phosphine derivatives. Substitution reactions can introduce various functional groups into the piperidine ring, leading to a wide range of derivatives.
Aplicaciones Científicas De Investigación
(Piperidin-4-yl)phosphonic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (Piperidin-4-yl)phosphonic acid involves its interaction with molecular targets such as enzymes and receptors. The phosphonic acid group can form strong bonds with metal ions and active sites of enzymes, inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity, making it a valuable tool in drug design and development.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A simpler compound with a similar ring structure but without the phosphonic acid group.
Phosphonic Acid: Lacks the piperidine ring but shares the phosphonic acid functionality.
N-(Piperidin-4-yl)benzamide: A compound with a piperidine ring bonded to a benzamide group, used in similar research applications.
Uniqueness
(Piperidin-4-yl)phosphonic acid is unique due to the combination of the piperidine ring and phosphonic acid group, which imparts distinct chemical and biological properties. This dual functionality allows it to participate in a wide range of reactions and interactions, making it a versatile compound in scientific research and industrial applications.
Propiedades
Fórmula molecular |
C5H12NO3P |
|---|---|
Peso molecular |
165.13 g/mol |
Nombre IUPAC |
piperidin-4-ylphosphonic acid |
InChI |
InChI=1S/C5H12NO3P/c7-10(8,9)5-1-3-6-4-2-5/h5-6H,1-4H2,(H2,7,8,9) |
Clave InChI |
SIUHDQKKTWZIQP-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC1P(=O)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[1-(2-Methoxyphenyl)cyclopentyl]methanol](/img/structure/B13220376.png)
![[1-(2-Fluorophenyl)cyclopentyl]methanol](/img/structure/B13220377.png)
![5-[5-(Chloromethyl)furan-2-yl]-1,3,4-oxadiazole-2-carboxylic acid](/img/structure/B13220378.png)

![1-(2-Chlorophenyl)-2-(4-chlorophenyl)-5-cyclohexyl-3-methyl-1H,4H,5H,6H,7H-pyrrolo[3,2-c]pyridin-4-one](/img/structure/B13220389.png)

![1-{1-[(benzyloxy)carbonyl]piperidin-3-yl}-1H-pyrazole-4-carboxylic acid](/img/structure/B13220414.png)


![7-[(Benzyloxy)carbonyl]-2-cyclopropyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid](/img/structure/B13220425.png)

![Benzyl 3-(aminomethyl)-2-ethyl-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-7-carboxylate](/img/structure/B13220439.png)
